N-[2-(thiophene-2-amido)phenyl]pyrazine-2-carboxamide
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Overview
Description
N-[2-(thiophene-2-amido)phenyl]pyrazine-2-carboxamide is a compound that belongs to the class of heterocyclic compounds It features a pyrazine ring and a thiophene ring, both of which are known for their diverse chemical properties and applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(thiophene-2-amido)phenyl]pyrazine-2-carboxamide typically involves the condensation of pyrazin-2-amine with 5-bromothiophene-2-carboxylic acid. This reaction is mediated by titanium tetrachloride (TiCl₄) and results in the formation of an intermediate compound, 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide. This intermediate is then subjected to a Suzuki cross-coupling reaction with various aryl or heteroaryl boronic acids or pinacol esters to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[2-(thiophene-2-amido)phenyl]pyrazine-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of nitro groups can produce corresponding amines.
Scientific Research Applications
N-[2-(thiophene-2-amido)phenyl]pyrazine-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and biological activity.
Mechanism of Action
The mechanism of action of N-[2-(thiophene-2-amido)phenyl]pyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic structure allows it to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides: These compounds share a similar core structure but differ in the aryl substituents attached to the thiophene ring.
Thiophene-based drugs: Compounds like suprofen and articaine, which contain thiophene rings, are used for their anti-inflammatory and anesthetic properties.
Uniqueness
N-[2-(thiophene-2-amido)phenyl]pyrazine-2-carboxamide is unique due to its specific combination of a pyrazine ring and a thiophene ring, which imparts distinct chemical and biological properties. This combination allows for diverse applications in various fields, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[2-(thiophene-2-carbonylamino)phenyl]pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O2S/c21-15(13-10-17-7-8-18-13)19-11-4-1-2-5-12(11)20-16(22)14-6-3-9-23-14/h1-10H,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKPWBDAGRZCSKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC=CS2)NC(=O)C3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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